4-(1-methylethyl)phenyl 4-chlorobenzoate
Description
4-(1-Methylethyl)phenyl 4-chlorobenzoate is an aromatic ester derived from 4-chlorobenzoic acid and 4-isopropylphenol. The compound features a 4-chlorobenzoate moiety esterified with a para-substituted phenyl group bearing an isopropyl (1-methylethyl) substituent. The isopropyl group likely enhances lipophilicity, influencing solubility and bioavailability, which may align with pesticidal activity observed in related esters (e.g., chloropropylate) .
Properties
Molecular Formula |
C16H15ClO2 |
|---|---|
Molecular Weight |
274.74g/mol |
IUPAC Name |
(4-propan-2-ylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C16H15ClO2/c1-11(2)12-5-9-15(10-6-12)19-16(18)13-3-7-14(17)8-4-13/h3-11H,1-2H3 |
InChI Key |
VRARPHDGKVPJQF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methylethyl)phenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-isopropylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-methylethyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acid esters with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of the ester group.
Reduction Reactions: Products include alcohols or other reduced derivatives of the ester group.
Scientific Research Applications
4-(1-methylethyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-methylethyl)phenyl 4-chlorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In chemical reactions, it may participate in nucleophilic substitution, oxidation, or reduction reactions, depending on the reagents and conditions used.
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include:
- Substituents on the phenyl ring :
- Substituents on the benzoate moiety :
Crystallographic Data
Physico-Chemical Properties
Reactivity and Stability
- Ester hydrolysis : Methyl esters (e.g., methyl 4-chloro-2-fluorobenzoate) may hydrolyze faster than aryl esters due to lower steric hindrance .
- Electron effects : Nitro groups (in 4-nitrobenzoates) increase electrophilicity, enhancing reactivity in substitution reactions compared to chloro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
